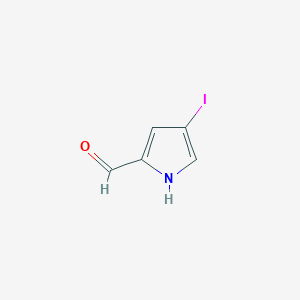
4-iodo-1H-pyrrole-2-carbaldehyde
Overview
Description
4-Iodo-1H-pyrrole-2-carbaldehyde is an organic compound with the molecular formula C5H4INO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The compound is characterized by the presence of an iodine atom at the 4-position and an aldehyde group at the 2-position of the pyrrole ring.
Mechanism of Action
Target of Action
It’s known that pyrrole compounds are often used as building blocks in organic synthesis, particularly in the synthesis of drug molecules .
Mode of Action
It’s known that pyrrole compounds can undergo various reactions such as oxidation, reduction, and alkylation under certain conditions .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant .
Result of Action
It’s known that pyrrole compounds are often used in the synthesis of drug molecules, suggesting they may have therapeutic potential .
Action Environment
It’s known that the compound should be stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1H-pyrrole-2-carbaldehyde typically involves the iodination of 1H-pyrrole-2-carbaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the pyrrole ring using an iodine source such as iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) or acetonitrile (CH3CN) at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Organolithium reagents in anhydrous ether or tetrahydrofuran (THF).
Major Products
Oxidation: 4-iodo-1H-pyrrole-2-carboxylic acid.
Reduction: 4-iodo-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Iodo-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carbaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.
4-Chloro-1H-pyrrole-2-carbaldehyde: Contains a chlorine atom, which affects its chemical properties and applications
Uniqueness
4-Iodo-1H-pyrrole-2-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity in nucleophilic substitution reactions and its potential for forming halogen bonds. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
4-iodo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYJSULNKPFTAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405419 | |
| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33515-62-7 | |
| Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the halogenation of 4-iodo-1H-pyrrole-2-carbaldehyde?
A1: The presence of iodine in this compound is significant because it allows this compound to be used as a building block in Suzuki-Miyaura coupling reactions []. This type of reaction is a powerful tool for forming carbon-carbon bonds, which is essential for creating complex organic molecules. The iodine atom acts as a handle that allows other molecules to be attached to the pyrrole ring through this palladium-catalyzed cross-coupling reaction. This makes this compound a valuable intermediate in the synthesis of more elaborate, potentially bioactive compounds.
Q2: What is known about the crystal structure of this compound?
A2: The crystal structure of this compound reveals key information about its molecular arrangement []. The molecule itself is planar, meaning all the atoms lie in the same plane. Furthermore, the molecules interact with each other through N-H...O hydrogen bonding, forming centrosymmetric dimers in the crystal lattice. This information can be useful in understanding the compound's physical properties and reactivity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



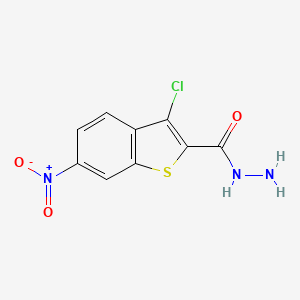
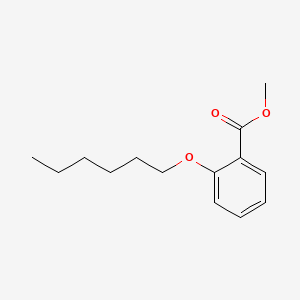
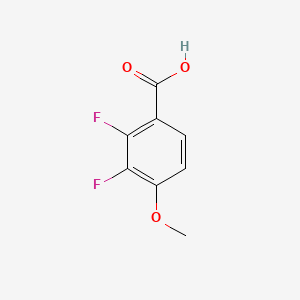
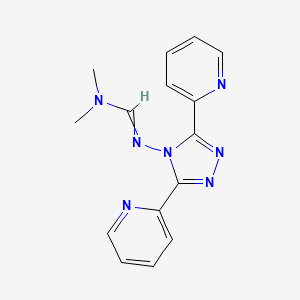
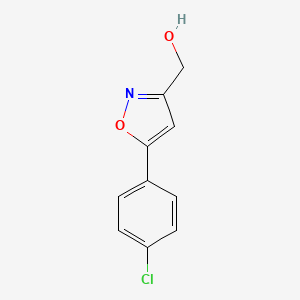
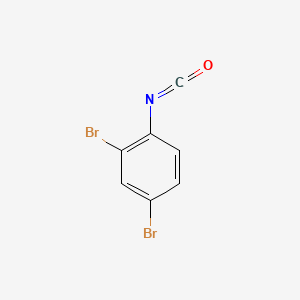
![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B1351886.png)
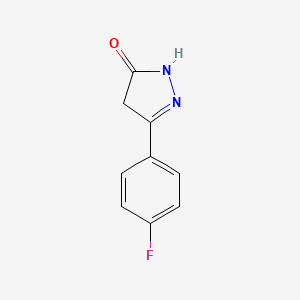

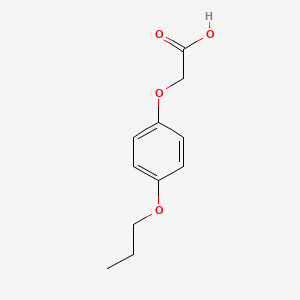
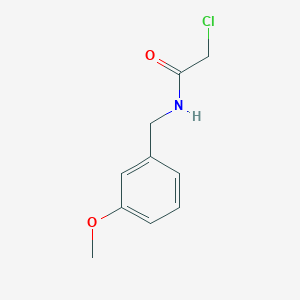
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1351897.png)
